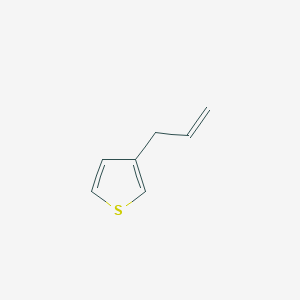
3-Allylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The allyl group attached to the third carbon of the thiophene ring gives it unique chemical properties. Thiophenes are known for their stability and are widely used in various applications, including organic electronics and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allylthiophene typically involves the reaction of thiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and lower production costs.
化学反応の分析
Types of Reactions
3-Allylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
3-Allylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
作用機序
The mechanism of action of 3-Allylthiophene involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. The presence of the allyl group enhances its ability to interact with specific receptors and enzymes, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
3-Methylthiophene: Similar structure but with a methyl group instead of an allyl group.
3-Ethylthiophene: Contains an ethyl group at the third position.
3-Phenylthiophene: Has a phenyl group attached to the thiophene ring.
Uniqueness
3-Allylthiophene is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group enhances its ability to undergo various chemical reactions and interact with biological targets, making it a versatile compound in both research and industrial applications.
生物活性
3-Allylthiophene is a thiophene derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an allyl group attached to the thiophene ring. The biological activities of this compound have been investigated in various studies, highlighting its role in pharmacology and medicinal chemistry.
This compound has the molecular formula C7H8S and a molecular weight of approximately 140.20 g/mol. Its structure facilitates interactions with biological targets, making it a compound of interest in drug discovery.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study on various thiophene derivatives reported that this compound showed activity against several microbial strains, including bacteria and fungi. The effectiveness of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
2. Anticancer Potential
The anticancer activity of this compound has been explored in vitro, demonstrating its potential to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in human cancer cell lines, suggesting that it may act through mechanisms involving the modulation of apoptotic pathways. The IC50 values for various cancer cell lines have been reported in the range of micromolar concentrations, indicating its potency as an anticancer agent.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane integrity and function.
Case Studies
A notable case study highlighted the use of this compound in treating multidrug-resistant bacterial infections. In this study, the compound was administered alongside conventional antibiotics, resulting in enhanced efficacy against resistant strains. The findings support the hypothesis that thiophene derivatives can serve as adjuvants in antibiotic therapy.
特性
CAS番号 |
33934-92-8 |
|---|---|
分子式 |
C7H8S |
分子量 |
124.21 g/mol |
IUPAC名 |
3-prop-2-enylthiophene |
InChI |
InChI=1S/C7H8S/c1-2-3-7-4-5-8-6-7/h2,4-6H,1,3H2 |
InChIキー |
NYAXLWYPCFGKJQ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















